

The Genesis and Advancement of Methyl-Hydroxypyrazole Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-1-methyl-1*H*-pyrazole-3-carboxylic acid

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Introduction

The pyrazole scaffold, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative, a discovery that laid the groundwork for a vast and diverse field of chemical and therapeutic exploration.^{[1][2]} Among the myriad of pyrazole derivatives, methyl-hydroxypyrazole carboxylic acids have emerged as a class of significant interest, serving as crucial intermediates in the synthesis of agrochemicals and as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide traces the discovery and history of these compounds, details their synthesis, presents key quantitative data, and visualizes their role in biological pathways.

Historical Perspective: From Knorr's Discovery to Modern Agrochemicals

The history of pyrazole chemistry is inextricably linked to Ludwig Knorr's pioneering work in 1883. His condensation of ethyl acetoacetate with phenylhydrazine, now famously known as the Knorr pyrazole synthesis, opened the door to the systematic preparation of this class of heterocyclic compounds.^{[1][2]} While early research focused on the fundamental reactivity and

properties of the pyrazole ring, the 20th century saw a surge in the exploration of their biological activities.

The specific lineage of methyl-hydroxypyrazole carboxylic acids gained prominence with the rise of the agrochemical industry. Researchers discovered that these compounds served as valuable precursors for the synthesis of potent herbicides and fungicides. For instance, 1-methyl-5-hydroxypyrazole is a key intermediate in the production of pyrazole-based herbicides. [3] This industrial demand spurred the development of efficient and scalable synthetic routes, many of which are now detailed in patent literature. These methods often represent an evolution of the classical Knorr synthesis, optimized for yield, purity, and cost-effectiveness.

Synthetic Methodologies: A Journey of Refinement

The synthesis of methyl-hydroxypyrazole carboxylic acids has evolved significantly since the foundational work of Knorr. Modern methods are tailored to achieve specific substitution patterns on the pyrazole ring, a critical factor in determining the final compound's biological activity.

Key Synthetic Strategies:

- **Modified Knorr Synthesis:** This remains a fundamental approach, involving the cyclocondensation of a β -ketoester with a substituted hydrazine. For example, the synthesis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid can be achieved by reacting a dialkyl acylmalonate with methylhydrazine.
- **Ring Formation from Hydrazones:** Another common strategy involves the reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent. This method offers flexibility in introducing various substituents.
- **Multi-component Reactions:** Modern synthetic chemistry has embraced one-pot, multi-component reactions to enhance efficiency. These methods allow for the construction of complex pyrazole derivatives in a single step from readily available starting materials.

Detailed Experimental Protocols

Synthesis of 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid Ethyl Ester:

This procedure is adapted from patented industrial processes and represents a common route to this key intermediate.

Materials:

- Diethyl ethoxymethylenemalonate
- Methylhydrazine
- Ethanol

Procedure:

- Diethyl ethoxymethylenemalonate (1.0 eq) is dissolved in ethanol.
- The solution is cooled to 0-5 °C in an ice bath.
- Methylhydrazine (1.0 eq) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester.

Hydrolysis to 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid:**Materials:**

- 1-Methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water

Procedure:

- The ethyl ester (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2.0-3.0 eq).
- The mixture is heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 2-3.
- The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.

Quantitative Data Summary

The following tables summarize key physicochemical and biological data for representative methyl-hydroxypyrazole carboxylic acids.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa
1-Methyl-1H-pyrazole-4-carboxylic acid	C5H6N2O2	126.11	225-227	3.5 (estimated)
1-Methyl-1H-pyrazole-5-carboxylic acid	C5H6N2O2	126.11	142-144	3.2 (estimated)
5-Methyl-1H-pyrazole-3-carboxylic acid	C5H6N2O2	126.11	235-237	3.8 (estimated)
1-Methyl-5-hydroxy-1H-pyrazole-4-carboxylic acid	C5H6N2O3	142.11	>300	Not available

Table 2: Biological Activity Data

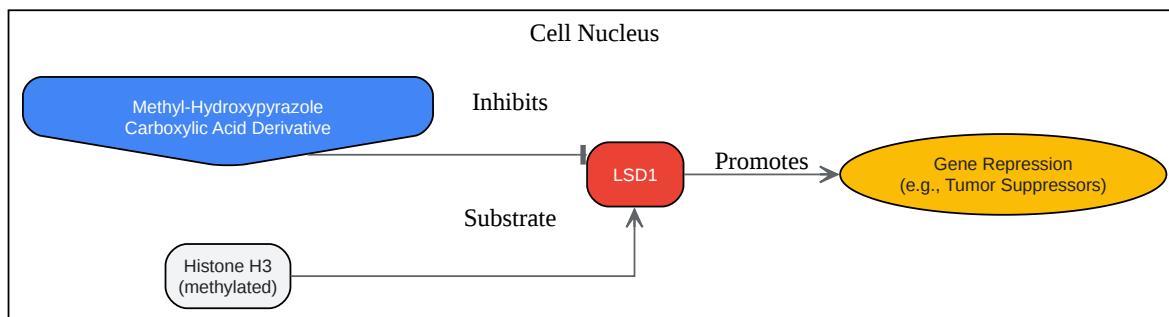
Compound/Derivative Class	Target	Assay Type	IC50 / Ki	Reference
Pyrazole carboxylic acid derivatives	Rat long-chain L-2-hydroxy acid oxidase 2 (Hao2)	Enzyme inhibition assay	Potent inhibition observed	[4]
1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives	Monoamine oxidase B (MAO-B)	Enzyme inhibition assay	High activity reported	[5]
1H-Pyrazole-4-carboxylic acid ethyl esters	IL-8 and fMLPOMe-stimulated neutrophil chemotaxis	Cell-based assay	IC50 = 0.19–2 nM for most active compound	[5]
5-Aryl-1H-pyrazole-3-carboxylic acids	Human carbonic anhydrase IX and XII	Enzyme inhibition assay	Ki in the range of 4–50 μ M	[6]

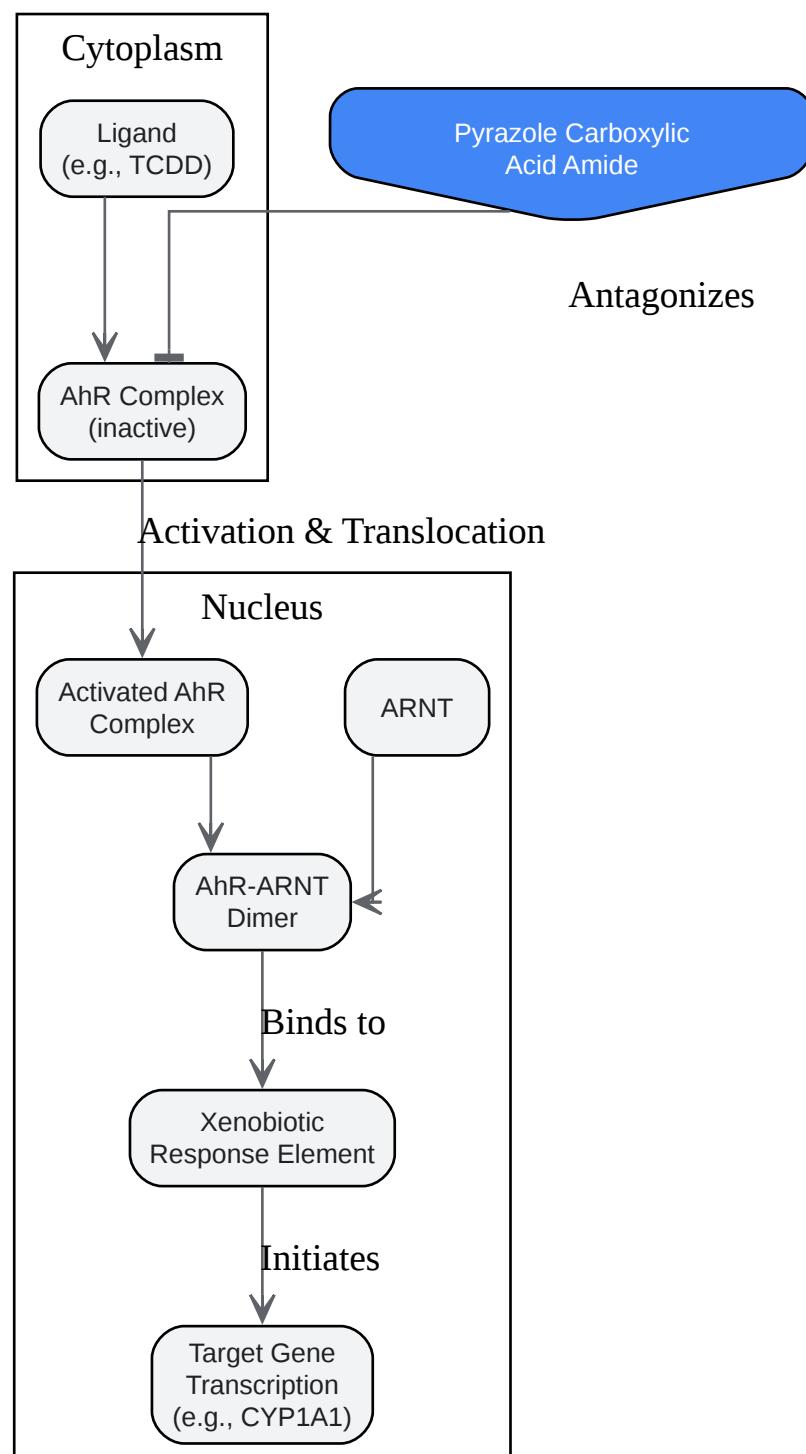
Role in Biological Signaling Pathways

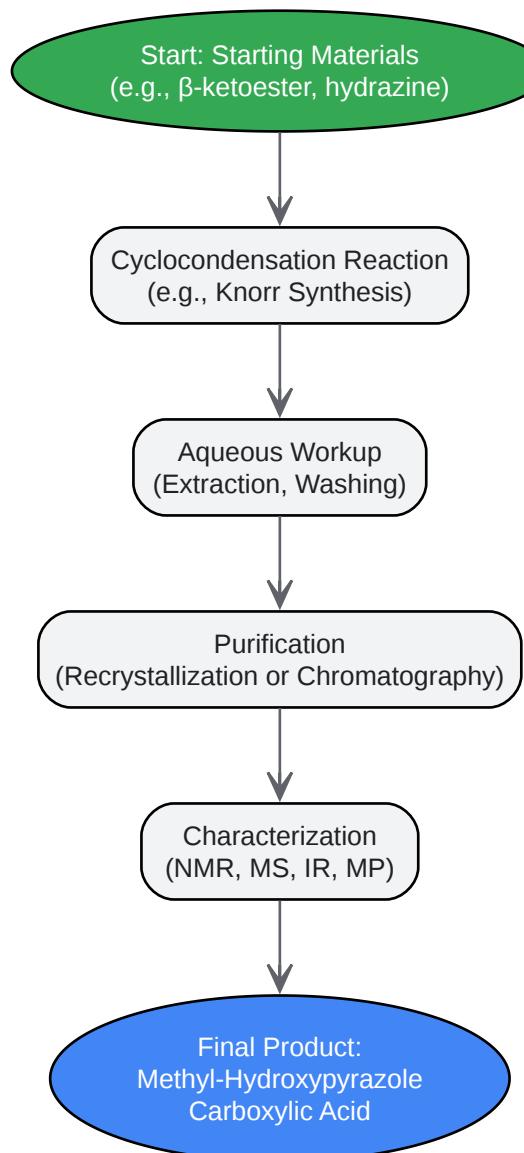
Recent research has unveiled the potential of methyl-hydroxypyrazole carboxylic acids and their derivatives as modulators of key biological pathways implicated in various diseases.

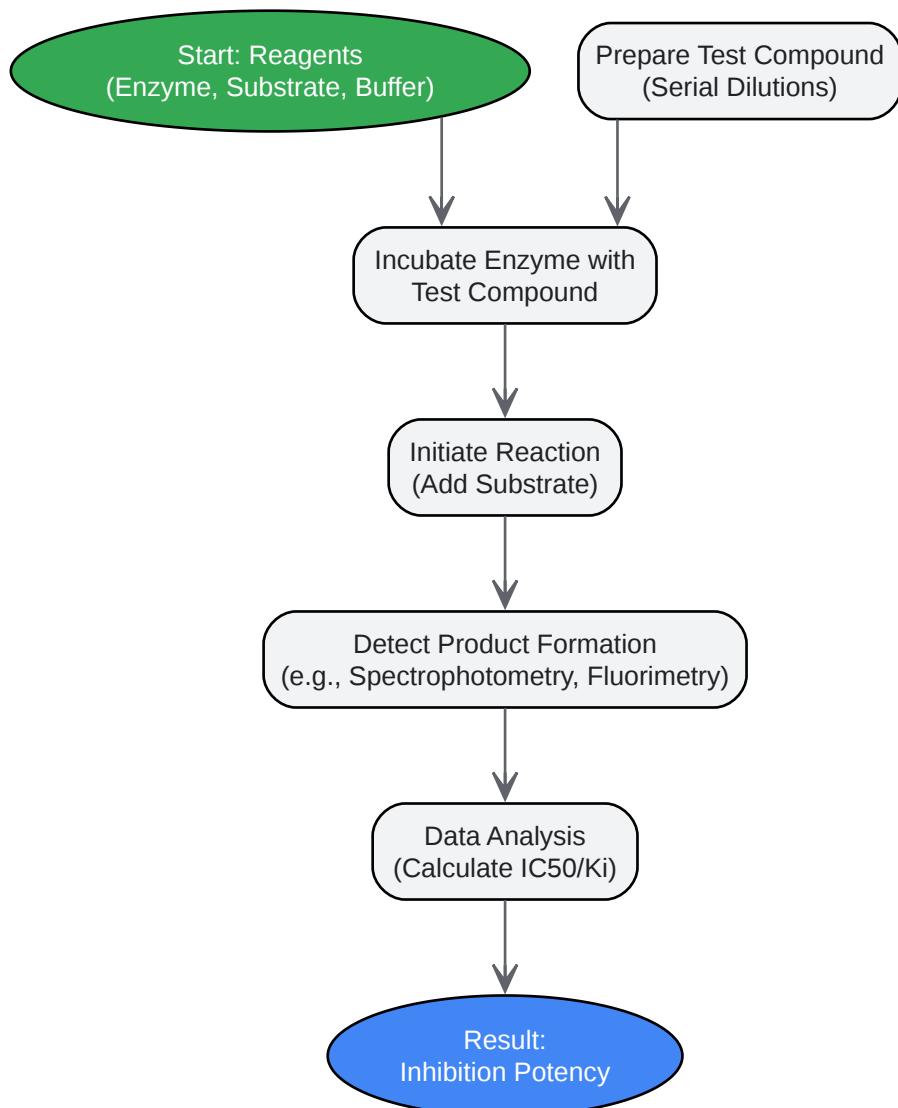
Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is linked to several cancers. Certain 5-hydroxypyrazole derivatives have been identified as reversible inhibitors of LSD1. By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes.









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- To cite this document: BenchChem. [The Genesis and Advancement of Methyl-Hydroxypyrazole Carboxylic Acids: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313835#discovery-and-history-of-methyl-hydroxypyrazole-carboxylic-acids>]

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